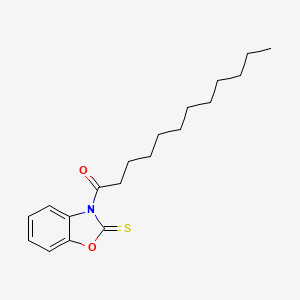
1-(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)dodecan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)dodecan-1-one is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)dodecan-1-one typically involves the condensation of a benzoxazole derivative with a dodecanone precursor. The reaction may be catalyzed by acidic or basic conditions, depending on the specific reagents used.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)dodecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoxazole ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)dodecan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-mercaptobenzoxazole and 2-aminobenzoxazole share structural similarities.
Thioamide Compounds: Compounds containing the sulfanylidene group, such as thioacetamide.
Uniqueness
1-(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)dodecan-1-one is unique due to its specific combination of the benzoxazole ring and the dodecanone chain, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
185760-94-5 |
|---|---|
分子式 |
C19H27NO2S |
分子量 |
333.5 g/mol |
IUPAC名 |
1-(2-sulfanylidene-1,3-benzoxazol-3-yl)dodecan-1-one |
InChI |
InChI=1S/C19H27NO2S/c1-2-3-4-5-6-7-8-9-10-15-18(21)20-16-13-11-12-14-17(16)22-19(20)23/h11-14H,2-10,15H2,1H3 |
InChIキー |
XLCGIVVKLNYJQM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)N1C2=CC=CC=C2OC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione](/img/structure/B14265852.png)
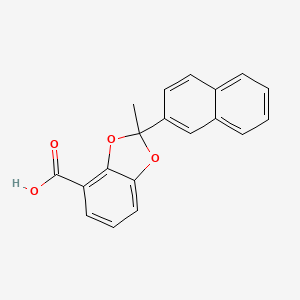
![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
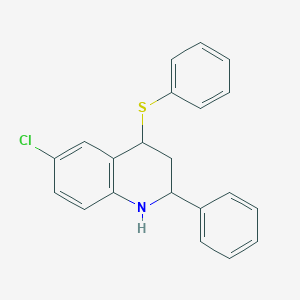
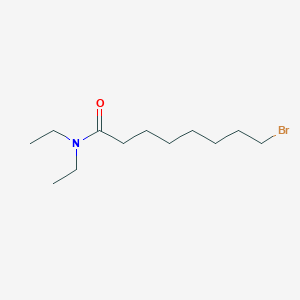
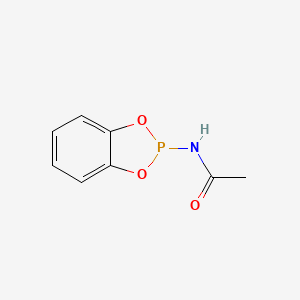

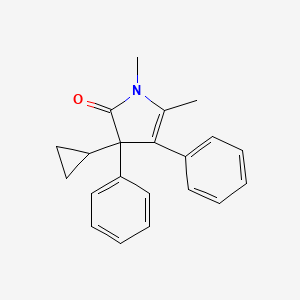
![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)

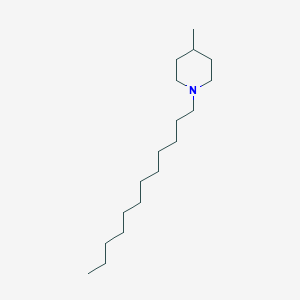
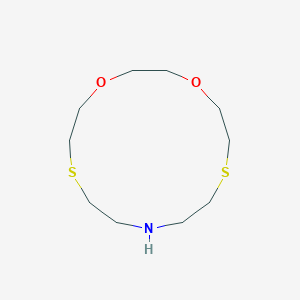
![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)

